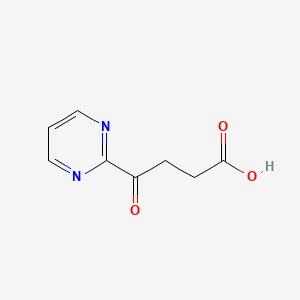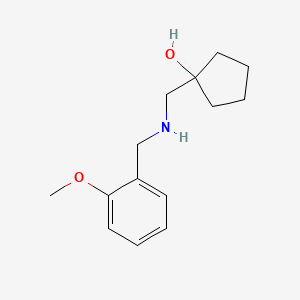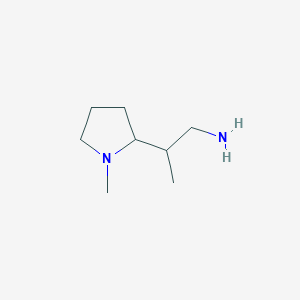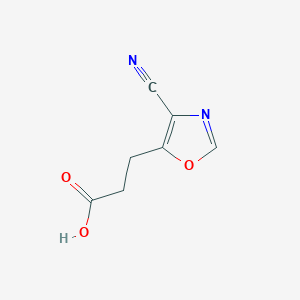
4-Oxo-4-(pyrimidin-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-(pyrimidin-2-yl)butanoic acid is a chemical compound with the molecular formula C9H8N2O3 It is characterized by the presence of a pyrimidine ring attached to a butanoic acid backbone, with a keto group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(pyrimidin-2-yl)butanoic acid typically involves the reaction of 1-(2-pyrimidinyl)piperazine with succinic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like chloroform under reflux conditions for about 10 minutes, followed by cooling and allowing the mixture to stand overnight at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(pyrimidin-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromophthalimide in an aqueous acetic acid medium.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydroxyl groups.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-Oxo-4-(pyrimidin-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(pyrimidin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, its analgesic and anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . The compound may also interact with other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-(pyridin-2-yl)butanoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Oxo-4-(pyridin-3-yl)butanoic acid: Another similar compound with the pyridine ring at a different position.
Uniqueness
4-Oxo-4-(pyrimidin-2-yl)butanoic acid is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties compared to its pyridine analogs. The pyrimidine ring can engage in different types of interactions and reactions, making this compound particularly valuable in research and development.
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
4-oxo-4-pyrimidin-2-ylbutanoic acid |
InChI |
InChI=1S/C8H8N2O3/c11-6(2-3-7(12)13)8-9-4-1-5-10-8/h1,4-5H,2-3H2,(H,12,13) |
InChI Key |
UPJJBCMTWJICFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-isopropyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13347896.png)
![4'-Isopropoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13347900.png)






![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)


